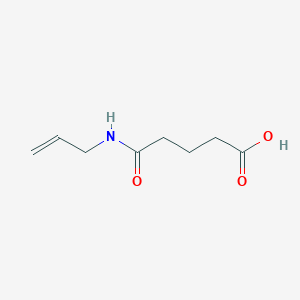

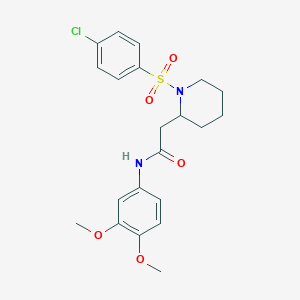

![molecular formula C14H21NO2 B2872830 Tert-butyl 2-[(2-phenylethyl)amino]acetate CAS No. 66937-52-8](/img/structure/B2872830.png)

Tert-butyl 2-[(2-phenylethyl)amino]acetate

Vue d'ensemble

Description

Tert-butyl 2-[(2-phenylethyl)amino]acetate is a chemical compound used in scientific research. It has diverse applications due to its unique properties, making it ideal for studying various biological and chemical processes. The IUPAC name for this compound is tert-butyl [(2-phenylethyl)amino]acetate . It has a molecular weight of 235.33 .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-[(2-phenylethyl)amino]acetate is 1S/C14H21NO2/c1-14(2,3)17-13(16)11-15-10-9-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Tert-butyl 2-[(2-phenylethyl)amino]acetate is a liquid . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Chiral Organoselenanes and Organotelluranes

Tert-butyl 2-[(2-phenylethyl)amino]acetate: is used as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes . These compounds have significant biological properties and are used in the development of inhibitors for cysteine protease, protein tyrosine phosphatase, and poliovirus 3C proteinase .

Enzymatic Kinetic Resolution

The compound undergoes enzymatic kinetic resolution to produce optically pure enantiomers . This process is catalyzed by lipases, such as Candida antarctica lipase B (CAL-B), and is crucial for producing enantiomerically pure substances used in various pharmaceutical applications .

Biological Evaluation

Derivatives of Tert-butyl 2-[(2-phenylethyl)amino]acetate have been synthesized and evaluated for their biological activities. These studies include antibacterial and antifungal activities against several microorganisms, showcasing the compound’s potential as a building block for bioactive molecules .

Crystallography and Structural Analysis

The compound serves as a precursor for molecules that are characterized by X-ray diffraction studies. Understanding the molecular structure is essential for the design of molecules with specific properties and functions .

Drug Discovery and Development

Due to its structural flexibility and the presence of functional groups that can form hydrogen bonds, Tert-butyl 2-[(2-phenylethyl)amino]acetate is a valuable intermediate in drug discovery. It can be modified to create a variety of compounds with potential therapeutic effects .

Chemical Synthesis

This compound is utilized in chemical synthesis as an intermediate for the preparation of a wide range of organic compounds, including amides, sulphonamides, and other nitrogen-containing molecules .

Material Science

In material science, derivatives of Tert-butyl 2-[(2-phenylethyl)amino]acetate are used to modify the properties of materials, such as improving the thermal stability or altering the electronic characteristics of polymers .

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reagent in various analytical techniques to quantify or identify other substances based on its known properties .

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

tert-butyl 2-(2-phenylethylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)11-15-10-9-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDASFECSQYSVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[(2-phenylethyl)amino]acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

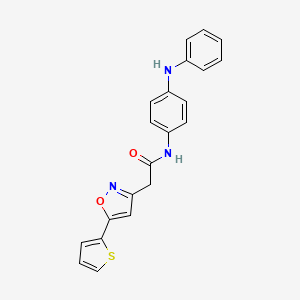

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2872747.png)

![ethyl N-[(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2872748.png)

![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)

![8-Bromo-5-chloropyrido[3,4-b]pyrazine](/img/structure/B2872754.png)

![1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene](/img/structure/B2872755.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide](/img/structure/B2872761.png)

![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)